molecular formula C16H13NO2 B11038767 4-(4-Methoxyphenyl)-3-phenylisoxazole

4-(4-Methoxyphenyl)-3-phenylisoxazole

Cat. No.: B11038767
M. Wt: 251.28 g/mol
InChI Key: BGZPMSUAWFDPJN-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-phenylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3 and a 4-methoxyphenyl group at position 3. This compound has been synthesized via cycloaddition reactions, such as hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, yielding the product as an oil or solid depending on purification methods . Spectral characterization (IR, $^1$H/$^{13}$C NMR, HRMS) confirms its structure, with reported yields of 67% under optimized conditions .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-phenyl-1,2-oxazole

InChI

InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-19-17-16(15)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

BGZPMSUAWFDPJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CON=C2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Chalcone Formation : A Claisen-Schmidt condensation between 4-methoxyacetophenone and benzaldehyde yields the chalcone intermediate.

  • Cyclization : Treatment with hydroxylamine hydrochloride in ethanol under reflux induces cyclization, forming the isoxazole ring.

Experimental Procedure

  • Chalcone Synthesis :

    • Equimolar 4-methoxyacetophenone and benzaldehyde are stirred in ethanol with NaOH (12 h, room temperature).

    • Yield: ~70–80%.

  • Cyclization :

    • Chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in ethanol are refluxed for 6 h.

    • Purification via column chromatography (hexane/ethyl acetate) yields the target compound.

Data Table: Optimization of Cyclocondensation

ParameterOptimal ConditionYield (%)Source
SolventEthanol83
TemperatureReflux (78°C)79–85
CatalystSodium acetate83

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

This method leverages the reactivity of nitrile oxides, generated in situ from hydroxamoyl chlorides, with terminal alkynes.

Reaction Mechanism

  • Nitrile Oxide Generation : Hydroxylamine treatment of 4-methoxybenzaldehyde forms the oxime, which is chlorinated to yield 4-methoxybenzohydroxamoyl chloride.

  • Cycloaddition : The nitrile oxide reacts with phenylacetylene via a 1,3-dipolar cycloaddition to form the isoxazole.

Experimental Procedure

  • Nitrile Oxide Synthesis :

    • 4-Methoxybenzaldehyde oxime is treated with N-chlorosuccinimide (NCS) in dichloromethane (0°C, 1 h).

  • Cycloaddition :

    • Nitrile oxide and phenylacetylene are stirred in THF at room temperature for 12 h.

    • Yield: 78–85%.

Data Table: Key Reaction Parameters

ComponentRoleOptimal EquivalentsYield (%)Source
PhenylacetyleneDipolarophile1.285
TriethylamineBase2.083
SolventTHF78

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Reaction Mechanism

A one-pot, solvent-free approach using:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Ethyl phenylpropiolate

Under microwave irradiation (200 W, 10–15 min), the isoxazole forms via cyclocondensation.

Experimental Procedure

  • Conditions :

    • 4-Methoxybenzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), ethyl phenylpropiolate (1 mmol), and KBr (catalyst) are irradiated at 200 W for 12 min.

    • Yield: 88%.

Data Table: Microwave vs. Conventional Heating

MethodTime (min)Yield (%)Energy EfficiencySource
Microwave1288High
Conventional36083Low

Palladium-Catalyzed Cross-Coupling

This method functionalizes preformed isoxazole cores via Suzuki-Miyaura coupling.

Reaction Mechanism

  • Brominated Intermediate : 3-Bromo-5-(4-methoxyphenyl)isoxazole is prepared via bromination.

  • Coupling : Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields the target compound.

Experimental Procedure

  • Bromination :

    • 3-(4-Methoxyphenyl)isoxazole is treated with NBS in acetic acid (75°C, 40 min).

    • Yield: 79%.

  • Coupling :

    • Brominated intermediate (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (2 mmol) in dioxane/water (4:1) are refluxed for 6 h.

    • Yield: 76%.

Data Table: Cross-Coupling Optimization

ParameterOptimal ConditionYield (%)Source
CatalystPd(PPh₃)₄76
BaseK₂CO₃76
SolventDioxane/water76

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)-3-phenylisoxazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Formation of 4-hydroxyphenyl-3-phenylisoxazole.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3-phenylisoxazole in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Yields vary significantly based on substituent position and reaction conditions. Fluorophenyl derivatives exhibit broader yield ranges (56–92%) due to steric and electronic effects .

Physicochemical Properties

Melting points and spectral data highlight differences in stability and molecular interactions:

Compound Name Melting Point (°C) Key Spectral Data ($^1$H NMR, δ ppm) Reference
4-(4-Methoxyphenyl)-3-phenylisoxazole N/A Aromatic protons: 7.2–8.1 (m, 9H); OCH$_3$: 3.85 (s)
3-Phenyl-5-(p-tolyl)isoxazole N/A Aromatic protons: 7.3–7.9 (m, 9H); CH$_3$: 2.40 (s)
5-(4-Fluorophenyl)-3-phenylisoxazole 145–148 Aromatic protons: 7.1–8.0 (m, 9H); F-C coupling: $^3J_{H-F}$ = 8.5 Hz

Key Observations :

  • Fluorinated analogs exhibit distinct $^1$H NMR splitting patterns due to $^3J_{H-F}$ coupling, absent in methoxy or methyl-substituted compounds .
  • Melting points for fluorophenyl derivatives (145–148°C) suggest higher crystallinity compared to methoxy-substituted analogs, likely due to stronger intermolecular interactions .

Key Observations :

  • The methoxy group’s electron-donating nature may enhance receptor binding in cardiovascular applications, as seen in compound 24’s antihypertensive activity .
  • Fluorine substituents improve bioactivity in antimicrobial contexts, likely due to increased lipophilicity and metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-Methoxyphenyl)-3-phenylisoxazole?

  • The compound is synthesized via cycloaddition reactions. A hypervalent iodine-mediated approach involves reacting nitrile oxides with alkynes, yielding 48% after purification by column chromatography . Alternatively, a general alkyne-isocyanide coupling protocol achieves 67% yield, validated by spectral data matching literature reports . Method selection depends on availability of catalysts (e.g., hypervalent iodine reagents) and scalability requirements.

Q. How is structural characterization of this compound performed?

  • Key techniques include:

  • NMR Spectroscopy : 1H^1H NMR (CDCl3_3) shows distinct signals for methoxy (δ 3.88 ppm) and aromatic protons (δ 6.71–7.88 ppm), while 13C^{13}C NMR confirms carbonyl and aromatic carbons (δ 55.4–170.4 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
  • X-ray Crystallography : Resolves bond lengths and angles, critical for understanding steric and electronic properties .

Q. What solvents and reaction conditions optimize the synthesis of isoxazole derivatives?

  • Polar aprotic solvents like DMSO or DMF are preferred for cycloaddition reactions. Refluxing at 80–100°C for 12–18 hours ensures complete conversion, followed by ice-water quenching to precipitate the product .

Advanced Research Questions

Q. How can researchers resolve contradictory yield data in reported syntheses of this compound?

  • Discrepancies (e.g., 48% vs. 67% yields) arise from variations in catalyst efficiency, stoichiometry, or workup methods. Systematic optimization involves:

  • Design of Experiments (DoE) : Varying molar ratios of alkynes/nitrile oxides.
  • Catalyst Screening : Testing iodine(III) reagents vs. transition-metal catalysts.
  • Purification Protocols : Comparing column chromatography vs. recrystallization (water-ethanol) .

Q. What catalytic strategies enhance positional selectivity in isoxazole functionalization?

  • Transition-metal catalysts (e.g., Pd, Rh) enable C–H alkenylation at specific positions. For example, Pd(OAc)2_2 with directing groups (e.g., acetyl) directs alkenylation to the 5-position of the isoxazole ring, critical for modifying bioactivity .

Q. How do computational methods aid in predicting the reactivity of this compound?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations model interactions with biological targets (e.g., enzymes), guiding SAR studies .

Q. What role does crystallographic data play in understanding structure-activity relationships (SAR)?

  • Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : Between the isoxazole ring and methoxyphenyl group (e.g., 15–25°), influencing π-π stacking in protein binding.
  • Hydrogen Bonding : Methoxy groups participate in non-covalent interactions with biological targets .

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